molecular formula C9H22Cl2N2 B1528331 4-Tert-butylpiperidin-1-amine dihydrochloride CAS No. 1803594-89-9

4-Tert-butylpiperidin-1-amine dihydrochloride

Cat. No.: B1528331
CAS No.: 1803594-89-9
M. Wt: 229.19 g/mol
InChI Key: CNPGUVILUYTTKY-UHFFFAOYSA-N
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Description

4-Tert-butylpiperidin-1-amine dihydrochloride is a chemical compound with the molecular formula C9H22Cl2N2 and a molecular weight of 229.19 g/mol. It is a derivative of piperidine, featuring a tert-butyl group attached to the nitrogen atom of the piperidine ring, and is commonly used in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-butylpiperidin-1-amine dihydrochloride typically involves the following steps:

  • Piperidine Derivation: Piperidine is reacted with tert-butyl chloride in the presence of a strong base such as sodium hydride (NaH) to form tert-butylpiperidine.

  • Amination: The tert-butylpiperidine is then subjected to amination using ammonia or an ammonium salt under elevated temperatures and pressures.

  • Dihydrochloride Formation: The resulting amine is treated with hydrochloric acid (HCl) to form the dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors or batch reactors. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: 4-Tert-butylpiperidin-1-amine dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding N-oxide.

  • Reduction: Reduction reactions can be performed to reduce the amine group.

  • Substitution: The compound can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (MCPBA).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles such as alkyl halides or amines are used in substitution reactions.

Major Products Formed:

  • N-oxide: Formed through oxidation reactions.

  • Reduced Amine: Formed through reduction reactions.

  • Substituted Derivatives: Various substituted derivatives can be formed through nucleophilic substitution reactions.

Scientific Research Applications

4-Tert-butylpiperidin-1-amine dihydrochloride is widely used in scientific research due to its unique chemical properties. Its applications include:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Employed in the study of biological systems and as a tool in molecular biology research.

  • Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-tert-butylpiperidin-1-amine dihydrochloride exerts its effects depends on its specific application. In general, the compound interacts with molecular targets and pathways involved in biological processes. For example, in medicinal applications, it may bind to specific receptors or enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

4-Tert-butylpiperidin-1-amine dihydrochloride is similar to other piperidine derivatives, such as:

  • Piperidine: The parent compound without the tert-butyl group.

  • N-ethylpiperidine: A piperidine derivative with an ethyl group instead of tert-butyl.

  • N-methylpiperidine: A piperidine derivative with a methyl group instead of tert-butyl.

Uniqueness: The presence of the tert-butyl group in this compound provides increased steric hindrance and stability compared to other piperidine derivatives, making it unique in its chemical and biological properties.

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Properties

IUPAC Name

4-tert-butylpiperidin-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2.2ClH/c1-9(2,3)8-4-6-11(10)7-5-8;;/h8H,4-7,10H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNPGUVILUYTTKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCN(CC1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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